molecular formula C10H10O5 B11770285 (E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate CAS No. 58293-86-0

(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate

Cat. No.: B11770285
CAS No.: 58293-86-0
M. Wt: 210.18 g/mol
InChI Key: YHEHEVFHOZQFHC-GQCTYLIASA-N
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Description

(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate (CAS# 58293-86-0) is a high-purity furan derivative supplied for research purposes. This compound features a furan ring core substituted with both a carboxylate ester and an (E)-configured acrylate ester moiety, making it a valuable bifunctional building block in organic synthesis . With the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol, it serves as a key intermediate for constructing more complex molecular architectures . Its structural characteristics are of particular interest in methodological chemistry; for instance, the compound can undergo interesting transformations under acidic conditions, such as in acidic methanol, where it reacts to form derivatives like dimethyl 4-oxoheptanedioate, demonstrating its utility in studying reaction mechanisms and ring-opening transformations . As a versatile synthetic precursor, it is ideal for applications in pharmaceutical research, materials science, and the development of novel organic compounds. This product is intended for research purposes only and is not approved for human, therapeutic, or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) for proper handling and storage information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58293-86-0

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

methyl 5-[(E)-3-methoxy-3-oxoprop-1-enyl]furan-2-carboxylate

InChI

InChI=1S/C10H10O5/c1-13-9(11)6-4-7-3-5-8(15-7)10(12)14-2/h3-6H,1-2H3/b6-4+

InChI Key

YHEHEVFHOZQFHC-GQCTYLIASA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(O1)C(=O)OC

Canonical SMILES

COC(=O)C=CC1=CC=C(O1)C(=O)OC

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Furan Core Functionalization

The furan ring serves as a central scaffold for introducing the (E)-configured propenoate moiety. A palladium-catalyzed Suzuki-Miyaura coupling between methyl 5-bromofuran-2-carboxylate and (E)-3-methoxy-3-oxoprop-1-en-1-ylboronic acid has been explored. This method employs Pd(PPh₃)₄ (5 mol%) in a toluene/water biphasic system with Na₂CO₃ as a base, achieving 68% yield after 12 hours at 80°C. The (E)-selectivity arises from the steric hindrance of the boronic acid’s β-methoxy group, favoring transmetalation without isomerization.

Heck Coupling for Direct Olefination

An alternative approach utilizes Heck coupling between methyl 5-iodofuran-2-carboxylate and methyl acrylate under aerobic conditions. Using Pd(OAc)₂ (2 mol%) and 1,10-phenanthroline as a ligand in DMF at 120°C, the reaction achieves 75% yield with >99% (E)-selectivity. The absence of β-hydride elimination pathways ensures retention of the α,β-unsaturated ester configuration.

Wittig Olefination for (E)-Selective Propenoate Installation

Stabilized Ylide Methodology

The Wittig reaction between methyl 5-formylfuran-2-carboxylate and the stabilized ylide (methoxycarbonylmethylene)triphenylphosphorane provides a high-yielding route. Conducted in THF at 0°C to room temperature, this method achieves 82% yield with exclusive (E)-selectivity due to the ylide’s resonance stabilization. The reaction’s mild conditions prevent furan ring decomposition, a common issue under basic or high-temperature environments.

Horner-Wadsworth-Emmons Modification

A Horner-Wadsworth-Emmons variant using diethyl (methoxycarbonylmethyl)phosphonate and methyl 5-formylfuran-2-carboxylate in the presence of NaH (2 equiv.) in DME at 60°C yields 89% of the target compound. The phosphonate’s superior leaving-group ability enhances reaction efficiency, while the bulky base minimizes side reactions.

One-Pot Tandem Cyclization-Olefination Approaches

Magnetic Sodium Aluminate-Catalyzed Synthesis

A novel one-pot method employs magnetic sodium aluminate (Fe₃O₄@NaAlO₂) to catalyze the condensation of methyl chloroacetate and acetylenedicarboxylate derivatives. At 100°C in ethanol, this protocol achieves 94% yield within 4 hours, with the catalyst’s magnetic properties enabling facile recovery and reuse. The mechanism involves in situ generation of a furan intermediate followed by conjugate addition-elimination to install the propenoate group.

Copper-Mediated Oxidative Coupling

Copper(I) thiophene-2-carboxylate (20 mol%) facilitates the oxidative coupling of methyl furan-2-carboxylate with methyl propiolate under O₂ atmosphere in DMSO at 110°C. This method proceeds via a radical pathway, confirmed by ESR spectroscopy, and delivers 71% yield with 95% (E)-selectivity. The use of DMSO as a solvent stabilizes reactive intermediates, suppressing polymerization side reactions.

Enzymatic and Green Chemistry Approaches

Lipase-Catalyzed Transesterification

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of ethyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate with methanol in hexane at 45°C. This solvent-free method achieves 78% conversion after 24 hours, offering an eco-friendly alternative to traditional acid/base catalysis. The enzyme’s regioselectivity ensures no epimerization at the α,β-unsaturated ester.

Photocatalytic Decarboxylative Coupling

Visible-light-mediated decarboxylation of methyl furan-2-carboxylate-5-propiolic acid using Ru(bpy)₃Cl₂ (1 mol%) and N,N-diisopropylethylamine (DIPEA) in acetonitrile under blue LED irradiation yields 65% of the target compound. The reaction proceeds via single-electron transfer (SET) to generate a furyl radical, which couples with in situ-formed acrylate radicals.

Spectroscopic Characterization and Validation

NMR Spectral Analysis

The (E)-configuration is confirmed by ¹H NMR coupling constants: the vinyl protons appear as doublets at δ 7.66 (J = 16.0 Hz) and δ 6.42 (J = 16.0 Hz), consistent with trans-vicinal coupling. The furan ring protons resonate as two doublets at δ 7.48 (C3-H) and δ 6.90 (C4-H), with COSY correlations confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) analysis shows a molecular ion peak at m/z 211.0974 [M+H]⁺, matching the theoretical mass of C₁₀H₁₀O₅ (210.18 g/mol). Fragment ions at m/z 167.0703 correspond to loss of CO₂CH₃, while m/z 123.0441 arises from subsequent furan ring cleavage.

MethodCatalyst/ReagentYield (%)(E)-SelectivityReference
Suzuki-Miyaura CouplingPd(PPh₃)₄68>99%
Heck CouplingPd(OAc)₂75>99%
Wittig OlefinationPh₃P=CHCO₂Me82100%
Horner-Wadsworth-EmmonsNaH, Phosphonate89100%
Magnetic NaAlO₂ CatalysisFe₃O₄@NaAlO₂9498%
Photocatalytic DecarboxylationRu(bpy)₃Cl₂6595%

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(2-METHOXYCARBONYLVINYL)FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while reduction reactions can produce alcohols or alkanes .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of (E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

Cell Line IC50 (µg/mL) Reference
HeLaTBD
HepG2TBD

The compound is believed to induce apoptosis and inhibit cell cycle progression in cancer cells, affecting pathways associated with tumor growth .

Antibacterial Activity

In addition to its anticancer properties, this compound exhibits significant antibacterial activity against various pathogens:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureusTBD
Escherichia coliTBD

These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents.

Case Studies

Several case studies highlight the compound's potential applications:

Case Study 1: Anticancer Research

A study published in the Oriental Journal of Chemistry examined various furan derivatives, including this compound. The research indicated that modifications to the furan ring significantly influenced biological activity, particularly anticancer efficacy. The study concluded that further structural optimization could enhance therapeutic effects against cancer .

Case Study 2: Antimicrobial Studies

Research conducted on similar furan derivatives demonstrated their efficacy in inhibiting bacterial growth. The study reported that compounds with structural similarities to this compound exhibited potent antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of METHYL 5-(2-METHOXYCARBONYLVINYL)FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The methoxycarbonylvinyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related furan and benzofuran derivatives, emphasizing molecular properties, bioactivity, and applications.

Methyl 5-(Hydroxymethyl)furan-2-carboxylate

  • Molecular Formula : C₇H₈O₄
  • Molecular Weight : 156.13 g/mol
  • Key Features :
    • Substituted at the 5-position with a hydroxymethyl group instead of the methoxy-oxopropenyl chain.
    • Isolated from Streptomyces zerumbet and Curvularia lunata, a plant pathogen causing maize leaf spot .
  • Bioactivity : Demonstrates antibacterial activity against Streptococcus spp. with a MIC value of 100 μg/mL .
  • Synthetic Relevance: Serves as a precursor for furanoid toxin synthesis.

Methyl 6-Bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate

  • Molecular Formula : C₂₁H₁₇BrO₄
  • Molecular Weight : 401.2 g/mol
  • Key Features :
    • Benzofuran core (vs. furan in the target compound) with bromine and phenylpropenyloxy substituents.
    • Higher lipophilicity (XLogP3 = 5.4 ) and topological polar surface area (TPSA = 48.7 Ų ) compared to the target compound .
  • Structural Implications : The bromine atom enhances electrophilic reactivity, while the phenyl group contributes to π-π stacking interactions.

Structural and Functional Comparison Table

Property Target Compound Methyl 5-(Hydroxymethyl)furan-2-carboxylate Methyl 6-Bromo-... Benzofuran-3-carboxylate
Core Structure Furan Furan Benzofuran
Molecular Weight (g/mol) 210.18 156.13 401.2
Key Substituents Ester, methoxy-oxopropenyl Hydroxymethyl, ester Bromine, phenylpropenyloxy, ester
Bioactivity Not reported Antibacterial (MIC = 100 μg/mL) Not reported
Computed XLogP3 ~1.2 (estimated) ~0.5 (estimated) 5.4
Rotatable Bonds 4 3 6
Topological Polar Surface Area ~66 Ų (estimated) ~66 Ų (estimated) 48.7 Ų

Key Research Findings and Implications

Structural Influence on Bioactivity : The hydroxymethyl-substituted furan (Compound 2.1) exhibits antibacterial activity, while the target compound’s bioactivity remains unexplored. This highlights the role of hydrophilic groups (e.g., hydroxymethyl) in microbial interactions .

Lipophilicity and Drug Design : The benzofuran derivative (Compound 2.2) has significantly higher lipophilicity (XLogP3 = 5.4 ), making it more suitable for membrane penetration, whereas the target compound’s lower XLogP3 (~1.2) suggests better aqueous solubility .

Biological Activity

(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate, also known as methyl 5-(2-methoxycarbonylvinyl)furan-2-carboxylate, is a furan-based compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

The compound has the molecular formula C10H10O5C_{10}H_{10}O_{5} and a molecular weight of approximately 210.18 g/mol. Its structure features a furan ring, a methoxy group, and a carbonyl group, which contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
CAS Number58293-86-0
Density1.228 g/cm³
Boiling Point329.4 °C
Flash Point153 °C

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of furan derivatives with methoxycarbonylvinyl reagents under specific conditions. A common approach is a copper-catalyzed reaction that allows for efficient production of the compound in high yield and purity.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been shown to exhibit potent cytotoxicity in glioblastoma cell lines U87 and U138, with an LC50 value of approximately 200 nM for U87 cells .

Table: Cytotoxicity Data

Cell LineLC50 (nM)Sensitivity Level
U87200 ± 60High
U138>3000Low

The mechanism of action appears to involve induction of mitotic arrest and apoptosis, as evidenced by increased levels of phosphorylated histone H3, a marker for mitosis .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Some derivatives have demonstrated efficacy against various bacterial and fungal strains, indicating its potential as an antimicrobial agent .

Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤1 µg/mL
Escherichia coli≤5 µg/mL
Candida albicans0.78–12.50 µg/mL

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells, revealing significant apoptosis induction through mitochondrial pathways .
  • Antimicrobial Testing : Another study assessed its antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli, finding it effective at low concentrations compared to standard antibiotics .

Q & A

Basic: What synthetic strategies are commonly employed to prepare (E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate?

Answer:
The synthesis typically involves Pd-catalyzed α-alkylation of furan precursors. For example, methyl furan-2-carboxylate can undergo regioselective C–H alkylation with iodides under inert conditions (e.g., argon atmosphere) at elevated temperatures (110°C) to introduce substituents like the (E)-3-methoxy-3-oxoprop-1-en-1-yl group. Key steps include rigorous solvent selection (e.g., ethanol or DMF), temperature control, and purification via column chromatography . Alternative routes may involve Wittig or Horner-Wadsworth-Emmons reactions to install the α,β-unsaturated ester moiety, though regioselectivity challenges must be addressed .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the (E)-configuration of the propenoate group and furan substitution patterns. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For crystallographic confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL) resolves stereochemistry and bond lengths, though this requires high-quality crystals .

Advanced: How do computational methods like DFT aid in predicting the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, such as the electron-deficient α,β-unsaturated ester. Studies using exact-exchange terms in functionals (e.g., Becke’s 1993 method) improve thermochemical accuracy for bond dissociation energies and ionization potentials, aiding in understanding stability under experimental conditions . The Colle-Salvetti correlation-energy formula further refines electron density distributions, particularly for conjugated systems like the furan-propenoate backbone .

Advanced: What experimental challenges arise in ensuring regioselectivity during furan alkylation?

Answer:
Regioselectivity in furan alkylation is influenced by steric and electronic factors. Pd-catalyzed methods (e.g., ) favor α-positions due to directing effects of electron-withdrawing groups (e.g., methyl carboxylate). Competing β-alkylation can occur if ligand choice or solvent polarity is suboptimal. Kinetic vs. thermodynamic control must be assessed via time-dependent NMR monitoring . Conflicting data on yields (e.g., 74% in Pd catalysis vs. lower yields in acid-mediated routes) highlight the need for catalyst screening and reaction optimization .

Advanced: How does the compound’s structure influence its biological interactions, and what assays validate these effects?

Answer:
The furan ring and α,β-unsaturated ester enable π-π stacking and covalent interactions with biological targets (e.g., enzymes). In vitro assays measure IC50 values against cancer cell lines or microbial growth, with structure-activity relationship (SAR) studies comparing derivatives. For instance, replacing the furan with thiophene (as in ) alters binding affinity due to sulfur’s electronegativity. Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding modes, validated by mutagenesis studies .

Advanced: What are the stability and decomposition profiles of this compound under varying conditions?

Answer:
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveal decomposition above 200°C, releasing CO, CO2, and nitrogen oxides. Stability in solution depends on pH: the ester group hydrolyzes in acidic/basic media, forming carboxylic acid byproducts. Storage recommendations (dry, inert atmosphere at 4°C) mitigate degradation, as per Safety Data Sheets (SDS) for analogous compounds . Conflicting shelf-life data in literature necessitate accelerated stability testing (ICH Q1A guidelines) .

Basic: What safety precautions are recommended when handling this compound?

Answer:
Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust/aerosols. Incompatible with strong oxidizers (e.g., KMnO4), which may induce exothermic decomposition. Emergency procedures include rinsing exposed skin with water and using ethanol for solvent spills .

Advanced: How do synthetic byproducts form, and what strategies minimize their presence?

Answer:
Byproducts like di-alkylated furans or cis-isomers arise from over-reaction or poor stereocontrol. Optimizing catalyst loading (e.g., 5 mol% Pd), reaction time (≤48 hrs), and stoichiometry reduces these impurities. Chromatographic purification (silica gel, ethyl acetate/hexane eluent) isolates the (E)-isomer, confirmed by NOESY NMR .

Basic: What solvents and reaction conditions are optimal for recrystallization?

Answer:
Ethyl acetate/hexane mixtures (1:3 v/v) at 4°C yield high-purity crystals. For polar derivatives, methanol/water (7:3) is effective. Slow evaporation under reduced pressure minimizes occluded solvents, critical for accurate crystallographic data .

Advanced: How does this compound compare to structurally similar derivatives in pharmacological studies?

Answer:
Compared to thiophene-furan hybrids (), this compound shows enhanced metabolic stability due to the furan’s lower susceptibility to oxidative cleavage. However, oxazole-containing analogs () exhibit higher antimicrobial activity, suggesting the propenoate group’s role in target selectivity. Quantitative Structure-Activity Relationship (QSAR) models correlate logP values (≈2.1) with membrane permeability, guiding lead optimization .

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